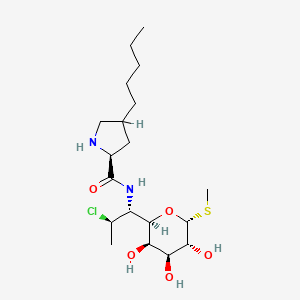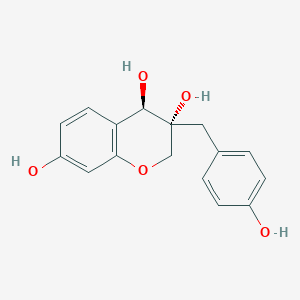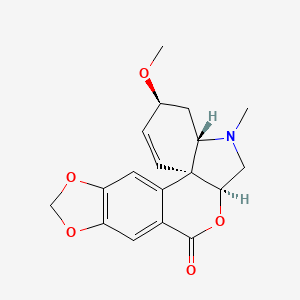![molecular formula C22H27NO3 B1264836 1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline has been explored in various chemical reactions and synthesis processes. Studies have shown its use in reactions with isatin, leading to derivatives of tetrahydroisoquinoline, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (Brouwer, Craig, Jeffreys, & Munro, 1972). Similarly, work on optically active diaryl tetrahydroisoquinoline derivatives has highlighted its potential in stereocontrol, particularly relevant for catalysis applications (Naicker, Govender, Kruger, & Maguire, 2011).
Pharmacology and Drug Development
The compound has been studied in the context of drug development, particularly as a new P-glycoprotein inhibitor. Research on HM-30181, a compound containing a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety, revealed insights into its metabolic pathways in rats, highlighting its pharmacological significance (Paek, Ji, Kim, Lee, & Lee, 2006).
Structural and Conformational Analysis
Research into the structure and conformation of related tetrahydroisoquinolines has been a subject of interest. Studies have focused on the synthesis and conformational analysis of various stereoisomeric methyl-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, providing insights into their molecular configuration and potential applications in stereochemistry (Sohár, Lázár, Fülöp, Bernáth, & Kóbor, 1992).
Electrochemical Studies
The compound has been investigated in electrochemical studies, particularly in the context of aromatic ether oxidation. Research on the electrochemical oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline offers valuable insights into the electrochemical properties and potential applications of these compounds (Carmody, Sainsbury, & Newton, 1980).
Propiedades
Fórmula molecular |
C22H27NO3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H27NO3/c1-6-20-19-13-22(26-5)21(25-4)12-17(19)11-15(2)23(20)14-16-7-9-18(24-3)10-8-16/h6-10,12-13,15,20H,1,11,14H2,2-5H3 |
Clave InChI |
QHFXSVVSNIIZOH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC(=C(C=C2C(N1CC3=CC=C(C=C3)OC)C=C)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)










![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

